N,N-Dimethylformamide: An In-depth Technical Guide to its Chemical Properties for Synthesis
N,N-Dimethylformamide: An In-depth Technical Guide to its Chemical Properties for Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide (DMF), a potent and versatile organic compound, stands as a cornerstone in modern chemical synthesis.[1] Its unique combination of physical and chemical properties makes it an invaluable solvent, reagent, and catalyst in a vast array of chemical transformations, from laboratory-scale research to industrial production.[2][3] This technical guide provides a comprehensive overview of the chemical properties of DMF relevant to synthesis, detailed experimental protocols for key reactions, and a summary of its essential data for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
DMF is a polar aprotic solvent with a high dielectric constant, making it adept at dissolving a wide range of organic, inorganic, and polymeric compounds.[4][5][6] Its high boiling point is advantageous for reactions requiring elevated temperatures.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₇NO | [6] |
| Molecular Weight | 73.09 g/mol | [6] |
| CAS Number | 68-12-2 | [6] |
| Appearance | Colorless liquid | [6] |
| Odor | Faint, amine-like (technical grade can have a fishy smell) | [7] |
| Boiling Point | 153 °C (307 °F) | [6] |
| Melting Point | -61 °C (-78 °F) | [6] |
| Density | 0.944 g/cm³ at 20°C | [6] |
| Solubility | Miscible with water and most organic solvents | [6][8] |
| Vapor Pressure | 3.8 mmHg at 25 °C | |
| Dielectric Constant | 36.7 at 25 °C | |
| Dipole Moment | 3.8 D | |
| Refractive Index | 1.4305 at 20 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 8.02 (s, 1H, -CHO), 2.95 (s, 3H, -NCH₃), 2.88 (s, 3H, -NCH₃). The two methyl signals indicate restricted rotation around the C-N bond.
-
¹³C NMR (CDCl₃): δ 162.4 (-CHO), 36.2 (-NCH₃), 31.1 (-NCH₃).
Role in Chemical Synthesis
DMF's utility in synthesis is multifaceted; it serves not only as a solvent but also as a reagent and a catalyst.[2][3]
DMF as a Polar Aprotic Solvent
Its polar aprotic nature makes it an excellent medium for reactions involving polar intermediates and transition states, particularly Sₙ2 reactions, as it can solvate cations while leaving anions relatively unsolvated and therefore more reactive.[4] It is a common solvent in numerous named reactions, including the Heck reaction, and is widely used in peptide synthesis.[12][13]
DMF as a Reagent
DMF can act as a source of a formyl group (-CHO) or a dimethylamino group (-N(CH₃)₂).[14] This reactivity is central to several important synthetic transformations.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group to electron-rich aromatic and heteroaromatic compounds. DMF reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or oxalyl chloride, to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[4][15]
-
Bouveault Aldehyde Synthesis: In this reaction, a Grignard reagent or an organolithium compound reacts with DMF to produce an aldehyde after hydrolysis.[1][16][17]
DMF as a Catalyst
DMF can catalyze certain reactions, most notably the conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. The catalytic cycle involves the formation of the Vilsmeier reagent as a key intermediate.[2][18]
Key Experimental Protocols
The following sections provide detailed methodologies for several key synthetic procedures involving DMF.
Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene
This protocol details the formylation of an electron-rich aromatic substrate using a pre-formed Vilsmeier reagent.
Materials:
-
Electron-rich aromatic substrate
-
N,N-Dimethylformamide (DMF)
-
(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent)
-
Sodium acetate (B1210297) (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure: [15]
-
Dissolve the aromatic substrate (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Vilsmeier reagent (1.5 equivalents) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.
-
Cool the mixture back to 0 °C and add a solution of sodium acetate (5.6 equivalents) in water.
-
Stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.
Solid-Phase Peptide Synthesis (SPPS): Fmoc-Based Protocol
DMF is the most commonly used solvent in Fmoc-based solid-phase peptide synthesis due to its excellent solvating properties for both the resin and the protected amino acids.[5][19][20]
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide or Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HCTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
General SPPS Cycle: [5][19][21]
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the peptidyl resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Synthesis of Acyl Chlorides
This protocol describes the DMF-catalyzed conversion of a carboxylic acid to an acyl chloride using bis(trichloromethyl) carbonate (BTC or triphosgene).[2]
Materials:
-
Carboxylic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure: [2]
-
In a three-necked flask, prepare a mixture of the carboxylic acid (100 mmol) and DMF (3 mmol) in THF (10 mL).
-
Prepare a solution of BTC (37 mmol) in THF (15 mL).
-
Add the BTC solution dropwise to the carboxylic acid mixture over a period of 4 hours at room temperature with stirring.
-
Continue stirring the mixture for an additional hour after the addition is complete.
-
The resulting acyl chloride solution can typically be used directly in the next synthetic step. If isolation is required, the solvent can be removed under reduced pressure.
Purification and Handling
Purification of DMF
Commercial DMF often contains impurities such as dimethylamine (B145610) and formic acid, which can arise from hydrolysis.[22][23] For sensitive reactions, purification is necessary.
| Method | Description | References |
| Drying | Stand over anhydrous magnesium sulfate, calcium sulfate, or molecular sieves (4Å) for 24 hours, followed by decantation or filtration. | |
| Distillation | Distill under reduced pressure to prevent decomposition which can occur near its atmospheric boiling point. Azeotropic distillation with benzene (B151609) can be used to remove water. | |
| Removal of Amines | Sparging with an inert gas like nitrogen or argon, or vacuum sonication can effectively remove dissolved dimethylamine.[22][23] |
Detailed Purification Protocol:
-
Dry the DMF by stirring over anhydrous magnesium sulfate overnight.
-
Filter to remove the drying agent.
-
Distill the DMF under reduced pressure (e.g., 15-20 mmHg).
-
Store the purified DMF over 4Å molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Workup of Reactions in DMF
Due to its high boiling point and miscibility with water, removing DMF during reaction workup can be challenging. A common procedure involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent.[6] Repeated washing of the organic layer with water or brine is often necessary to completely remove the DMF.
Safety and Handling
DMF is classified as a reproductive toxin and is readily absorbed through the skin.[24] It is also a liver toxin.[24] Therefore, appropriate personal protective equipment (PPE) is essential when handling DMF.
-
Engineering Controls: Always handle DMF in a well-ventilated fume hood.[24]
-
Personal Protective Equipment:
-
Gloves: Use appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene). Nitrile and latex gloves offer inadequate protection.[24]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.
-
-
Storage: Store DMF in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents.[24]
-
Disposal: Dispose of DMF waste as hazardous organic solvent waste according to institutional guidelines.[24]
Conclusion
N,N-Dimethylformamide is an exceptionally versatile and powerful solvent and reagent in chemical synthesis. Its unique properties facilitate a wide range of reactions, making it an indispensable tool for researchers and professionals in the chemical and pharmaceutical industries. A thorough understanding of its chemical properties, appropriate handling procedures, and purification methods is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for leveraging the full potential of DMF in synthetic endeavors.
References
- 1. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Workup [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Formamide, N,N-dimethyl- [webbook.nist.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Spectroscopy of N,N-dimethylformamide in the VUV and IR regions: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. ChemicalDesk.Com: Bouveault aldehyde synthesis [allchemist.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. biomatik.com [biomatik.com]
- 22. arrow.tudublin.ie [arrow.tudublin.ie]
- 23. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
